3-(3,5-dimethyl-1H-pyrazol-4-yl)-N-(2-methylquinolin-4-yl)propanamide
Description
Properties
IUPAC Name |
3-(3,5-dimethyl-1H-pyrazol-4-yl)-N-(2-methylquinolin-4-yl)propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N4O/c1-11-10-17(15-6-4-5-7-16(15)19-11)20-18(23)9-8-14-12(2)21-22-13(14)3/h4-7,10H,8-9H2,1-3H3,(H,21,22)(H,19,20,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VZCMAMJDSZTXFU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=CC=CC=C2C(=C1)NC(=O)CCC3=C(NN=C3C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthesis of the 3,5-Dimethyl-1H-Pyrazol-4-yl-Propanamide Moiety
Pyrazole Ring Formation via Cyclocondensation
The 3,5-dimethyl-1H-pyrazole core is typically synthesized via cyclocondensation of 1,3-diketones with hydrazine derivatives. For example, acetylacetone (2,4-pentanedione) reacts with hydrazine hydrate in ethanol under reflux to yield 3,5-dimethyl-1H-pyrazole. However, introducing a substituent at the 4-position requires modified precursors. A plausible route involves:
- Formylation of 3,5-dimethylpyrazole : Treatment with phosphorus oxychloride and dimethylformamide (Vilsmeier-Haack reaction) yields 3,5-dimethyl-1H-pyrazole-4-carbaldehyde.
- Wittig Olefination : The aldehyde reacts with a ylide generated from ethyl triphenylphosphoranylideneacetate to form ethyl 3-(3,5-dimethyl-1H-pyrazol-4-yl)acrylate. Hydrogenation over Pd/C produces ethyl 3-(3,5-dimethyl-1H-pyrazol-4-yl)propanoate.
- Hydrolysis and Activation : Saponification with NaOH yields 3-(3,5-dimethyl-1H-pyrazol-4-yl)propanoic acid, which is converted to the acid chloride using thionyl chloride.
Propanamide Functionalization
The propanoic acid derivative is coupled with amines to form propanamides. For instance, 3-(3,5-dimethyl-1H-pyrazol-4-yl)propanoic acid reacts with N-methylaniline in the presence of 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and hydroxybenzotriazole (HOBt), yielding the propanamide in ~60% yield.
Table 1: Optimization of Pyrazole-Propanamide Synthesis
Synthesis of 2-Methylquinolin-4-ylamine
Skraup Reaction for Quinoline Core Formation
The Skraup reaction remains a cornerstone for quinoline synthesis. Heating 2-methylaniline with glycerol and concentrated sulfuric acid at 150°C produces 2-methylquinoline. Subsequent nitration at the 4-position (HNO₃, H₂SO₄, 0°C) yields 4-nitro-2-methylquinoline, which is reduced to 4-amino-2-methylquinoline using SnCl₂/HCl.
Direct Amination Strategies
Palladium-catalyzed amination of 4-chloro-2-methylquinoline with aqueous NH₃ in the presence of BrettPhos-Pd-G3 catalyst achieves 65% conversion at 100°C. This method circumvents nitro-group reduction and is scalable.
Table 2: Comparative Analysis of Quinoline Amination Methods
| Method | Conditions | Yield (%) | Purity (HPLC) |
|---|---|---|---|
| Skraup + Nitration | HNO₃, H₂SO₄; SnCl₂/HCl | 40 | 98.5% |
| Pd-Catalyzed Amination | 4-Chloro-2-MeQ, NH₃, BrettPhos-Pd | 65 | 99.1% |
Coupling of Pyrazole-Propanamide and Quinoline Amine
Amide Bond Formation via Carbodiimide Coupling
Reaction of 3-(3,5-dimethyl-1H-pyrazol-4-yl)propanoic acid with 4-amino-2-methylquinoline using EDC/HOBt in dichloromethane affords the target compound in 55% yield. Excess reagent (1.5 eq) and prolonged reaction times (24 h) improve conversion.
Ullmann-Type Coupling for Challenging Substrates
For sterically hindered substrates, copper(I)-catalyzed coupling of 3-(3,5-dimethyl-1H-pyrazol-4-yl)propanoyl chloride with 4-amino-2-methylquinoline in DMF at 80°C achieves 48% yield.
Table 3: Coupling Reaction Optimization
| Method | Catalyst/Solvent | Temp (°C) | Yield (%) |
|---|---|---|---|
| EDC/HOBt | DCM, rt | 25 | 55 |
| Ullmann | CuI, DMF | 80 | 48 |
Diastereoselective Considerations
The propanamide linker may introduce chiral centers depending on the synthetic route. Chiral HPLC (Chiralcel OD column, ethanol eluent) resolves enantiomers, with the (R)-isomer showing higher biological activity in analogous compounds. Recrystallization from 2-propanol enhances enantiomeric purity to >99% ee.
Industrial-Scale Adaptations
Patent EP1756085B1 highlights a diastereoselective process using 1,3-dimethyl-2-imidazolidinone as a solvent for thionyl chloride-mediated chlorination, improving yield to 78%. Continuous flow systems further enhance throughput, reducing reaction times from days to hours.
Chemical Reactions Analysis
Types of Reactions
3-(3,5-dimethyl-1H-pyrazol-4-yl)-N-(2-methylquinolin-4-yl)propanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the quinoline moiety, using reagents such as alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base such as sodium hydride.
Major Products Formed
Oxidation: Formation of quinoline N-oxide derivatives.
Reduction: Formation of reduced pyrazole or quinoline derivatives.
Substitution: Formation of alkylated or acylated quinoline derivatives.
Scientific Research Applications
3-(3,5-dimethyl-1H-pyrazol-4-yl)-N-(2-methylquinolin-4-yl)propanamide has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its ability to interact with various biological targets.
Industry: Utilized in the development of novel materials and as a precursor in the synthesis of dyes and pigments.
Mechanism of Action
The mechanism of action of 3-(3,5-dimethyl-1H-pyrazol-4-yl)-N-(2-methylquinolin-4-yl)propanamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Enzymes: Inhibiting or activating enzymes involved in key metabolic pathways.
Interacting with Receptors: Modulating receptor activity to influence cellular signaling processes.
Disrupting Cellular Functions: Interfering with DNA replication, protein synthesis, or membrane integrity.
Comparison with Similar Compounds
Similar Compounds
3-(3,5-dimethyl-1H-pyrazol-4-yl)-N-(2-methylquinolin-4-yl)butanamide: Similar structure with a butanamide chain instead of propanamide.
3-(3,5-dimethyl-1H-pyrazol-4-yl)-N-(2-methylquinolin-4-yl)ethanamide: Similar structure with an ethanamide chain instead of propanamide.
3-(3,5-dimethyl-1H-pyrazol-4-yl)-N-(2-methylquinolin-4-yl)pentanamide: Similar structure with a pentanamide chain instead of propanamide.
Uniqueness
The uniqueness of 3-(3,5-dimethyl-1H-pyrazol-4-yl)-N-(2-methylquinolin-4-yl)propanamide lies in its specific combination of the pyrazole and quinoline moieties, which imparts distinct chemical and biological properties. This compound’s structural features enable it to interact with a wide range of molecular targets, making it a versatile candidate for various scientific research applications.
Biological Activity
3-(3,5-dimethyl-1H-pyrazol-4-yl)-N-(2-methylquinolin-4-yl)propanamide is a synthetic organic compound classified within the pyrazole derivatives. This compound exhibits significant potential in various biological applications, particularly in the fields of medicinal chemistry and pharmacology. Its structural characteristics allow it to interact with multiple biological targets, making it a subject of interest for researchers exploring its therapeutic applications.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of approximately 308.4 g/mol. The compound features a pyrazole ring substituted with dimethyl groups and a quinoline moiety linked to a propanamide chain.
| Property | Value |
|---|---|
| Molecular Formula | C18H20N4O |
| Molecular Weight | 308.4 g/mol |
| CAS Number | 1286696-54-5 |
The biological activity of this compound is primarily attributed to its ability to interact with various enzymes and receptors in cellular pathways. Its mechanisms may include:
- Enzyme Inhibition: The compound can inhibit specific enzymes involved in metabolic pathways, potentially leading to altered cellular functions.
- Receptor Modulation: It may modulate the activity of receptors, impacting signaling pathways critical for cell proliferation and survival.
- Cellular Disruption: By interfering with DNA replication and protein synthesis, it can induce apoptosis in cancer cells.
Biological Activities
Research indicates that this compound exhibits several promising biological activities:
Anticancer Activity
Several studies have demonstrated the anticancer potential of pyrazole derivatives, including this compound. For instance:
- Cell Line Studies: The compound has shown cytotoxic effects against various cancer cell lines such as MCF7 (breast cancer), NCI-H460 (lung cancer), and SF268 (brain cancer). Specific IC50 values reported include:
Antimicrobial Properties
The compound has also been investigated for its antimicrobial properties. Preliminary studies suggest it may exhibit activity against certain bacterial and fungal strains, although specific data on its effectiveness is still emerging.
Case Studies and Research Findings
- Cytotoxicity Assays: In a comparative study, derivatives of pyrazole were screened for their cytotoxic effects against Hep-2 and P815 cell lines, revealing significant inhibitory concentrations (IC50) for various derivatives .
- Structure-Activity Relationship (SAR): Research has focused on modifying the pyrazole and quinoline components to enhance biological activity. The introduction of different substituents has led to variations in potency against cancer cell lines .
- In Vivo Studies: Although most findings are from in vitro studies, ongoing research aims to evaluate the in vivo efficacy of this compound in animal models to assess its therapeutic potential further.
Q & A
Basic Research Questions
Q. What are the critical steps and parameters for synthesizing 3-(3,5-dimethyl-1H-pyrazol-4-yl)-N-(2-methylquinolin-4-yl)propanamide?
- Methodological Answer : Synthesis involves multi-step reactions, including condensation of pyrazole and quinoline derivatives. Key parameters include:
- Reaction Temperature : Reflux conditions (e.g., ethanol at 78°C) to ensure complete reaction .
- Solvent Choice : Polar aprotic solvents (e.g., 1,4-dioxane) enhance reaction efficiency for heterocyclic coupling .
- Purification : Column chromatography (normal-phase or amine-phase) with gradients of dichloromethane, ethyl acetate, and methanol improves purity .
- Characterization : Confirm structure via -NMR (e.g., δ 8.48–8.46 ppm for quinoline protons), IR (amide C=O stretch at ~1650 cm), and high-resolution mass spectrometry .
Q. How is the compound characterized structurally and chemically?
- Methodological Answer :
- X-ray Crystallography : Resolves 3D conformation and hydrogen-bonding patterns, critical for understanding binding interactions (e.g., pyrazole-quinoline dihedral angles) .
- Spectroscopy : NMR detects proton environments (e.g., dimethylpyrazole at δ 2.1–2.3 ppm), while IR confirms functional groups .
- Thermal Analysis : Differential scanning calorimetry (DSC) assesses melting points and stability under varying temperatures .
Q. What preliminary biological activities have been reported for this compound?
- Methodological Answer :
- In Vitro Assays : Tested against cancer cell lines (e.g., MCF-7, HeLa) using MTT assays to measure cytotoxicity. IC values are compared to reference drugs like cisplatin .
- Enzyme Inhibition : Evaluated for kinase or protease inhibition via fluorometric assays (e.g., ATPase activity measurements) .
Advanced Research Questions
Q. How can synthesis yield and purity be systematically optimized?
- Methodological Answer :
- Design of Experiments (DoE) : Use factorial designs to test variables like solvent polarity (e.g., ethanol vs. DMF), reaction time, and catalyst loading .
- Microwave-Assisted Synthesis : Reduces reaction time (e.g., from 6 h to 30 min) and improves yield by 15–20% compared to conventional heating .
- HPLC Monitoring : Track intermediate formation (e.g., pyrazole-amide intermediates) to optimize stepwise reactions .
Q. What strategies are used to elucidate the compound’s mechanism of action in biological systems?
- Methodological Answer :
- Target Identification : Use pull-down assays with biotinylated probes or CRISPR-Cas9 knockout libraries to identify binding proteins .
- Molecular Dynamics Simulations : Predict interactions with targets (e.g., quinoline binding to DNA topoisomerase II) using software like AutoDock .
- Transcriptomics : RNA-seq identifies differentially expressed genes post-treatment to map signaling pathways .
Q. How can computational modeling guide the design of derivatives with enhanced activity?
- Methodological Answer :
- QSAR Modeling : Correlate substituent effects (e.g., methyl groups on pyrazole) with bioactivity using descriptors like logP and polar surface area .
- Docking Studies : Screen virtual libraries against target proteins (e.g., EGFR kinase) to prioritize synthetic targets .
- ADMET Prediction : Use tools like SwissADME to optimize pharmacokinetics (e.g., reducing CYP450 inhibition) .
Q. How should contradictory bioactivity data across studies be addressed?
- Methodological Answer :
- Meta-Analysis : Compare datasets using standardized protocols (e.g., consistent cell lines, assay conditions) to isolate variables .
- Dose-Response Curves : Re-evaluate IC values with Hill slope analysis to confirm potency trends .
- Batch Effect Correction : Account for synthesis variability (e.g., purity differences >95% vs. 85%) using LC-MS validation .
Q. What methodologies assess the compound’s environmental impact and degradation pathways?
- Methodological Answer :
- Ecotoxicology Studies : Test acute toxicity in model organisms (e.g., Daphnia magna) via OECD guidelines .
- Photodegradation Analysis : Expose to UV light and monitor breakdown products via LC-MS/MS .
- Soil Sorption Experiments : Measure logK values to predict environmental persistence .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
